molecular formula C15H22O3 B6334052 Ethyl 4-(hexyloxy)benzoate CAS No. 154845-72-4

Ethyl 4-(hexyloxy)benzoate

Cat. No.: B6334052
CAS No.: 154845-72-4
M. Wt: 250.33 g/mol
InChI Key: BDLLUXUNYYZWEX-UHFFFAOYSA-N
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Description

Ethyl 4-(hexyloxy)benzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a hexyloxy group at the para position. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(hexyloxy)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis reaction with hexyl bromide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the conversion rates and reduce by-product formation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Synthesis

Ethyl 4-(hexyloxy)benzoate is used as a monomer in the synthesis of liquid crystalline polymers (LCPs). These polymers exhibit unique properties such as anisotropic behavior and responsiveness to environmental stimuli. For example, studies have demonstrated that LCPs containing this compound can undergo solid-state polymerization when subjected to low-energy electron beams, leading to enhanced mechanical properties and thermal stability .

Stimuli-Responsive Materials

The compound has been incorporated into stimuli-responsive systems that can change their physical state in response to light or pH changes. Research indicates that supramolecular vesicles formed from this compound can self-assemble and disassemble under UV light irradiation, making them suitable for applications in drug delivery and biosensing .

Drug Delivery Systems

This compound has been investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles that encapsulate therapeutic agents. Studies have shown that these systems can enhance the bioavailability of poorly soluble drugs by improving their solubility and stability in physiological environments .

Anti-Juvenile Hormone Activity

In agricultural chemistry, this compound has been studied for its biological activity as an anti-juvenile hormone agent. Research indicates that it can induce precocious metamorphosis in certain insect species, which may be useful for pest control strategies .

Case Study 1: Photodeformable Polymers

A study explored the use of this compound in creating photodeformable polymers that exhibit bending behavior under specific light wavelengths. The polymers demonstrated significant deformation when exposed to UV light, showcasing their potential applications in soft robotics and actuators .

Case Study 2: Supramolecular Vesicles

Another research project focused on the formation of supramolecular vesicles using this compound combined with β-cyclodextrin. The vesicles displayed reversible assembly properties under UV light, indicating their applicability in controlled drug release systems .

Data Tables

Application AreaSpecific UseFindings
Materials ScienceLiquid Crystalline PolymersEnhanced mechanical properties through solid-state polymerization
Drug DeliveryMicelle FormationImproved solubility and bioavailability of drugs
Agricultural ChemistryAnti-Juvenile Hormone ActivityInduces precocious metamorphosis in pests
Stimuli-Responsive SystemsSupramolecular VesiclesReversible assembly/disassembly under UV light

Comparison with Similar Compounds

  • Ethyl 4-(benzyloxy)benzoate
  • Ethyl 4-(methoxy)benzoate
  • Ethyl 4-(butoxy)benzoate

Comparison: Ethyl 4-(hexyloxy)benzoate is unique due to its hexyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly suitable for applications in cosmetics and pharmaceuticals where such properties are desirable .

Biological Activity

Anti-Juvenile Hormone Activity

Ethyl 4-(hexyloxy)benzoate and its structural analogs have been shown to exhibit anti-juvenile hormone activity in various insect species, most notably in the silkworm Bombyx mori. These compounds induce precocious metamorphosis, which is a clear sign of juvenile hormone deficiency .

Precocious Metamorphosis-Inducing Activity

The compound demonstrates a dose-dependent ability to induce precocious metamorphosis in B. mori larvae. When applied to 3rd instar larvae, the activity correlates with the applied dose, consistently causing precocious metamorphosis in the 4th larval stage .

Counteraction by Juvenile Hormone Agonists

The anti-JH activity of this compound and its analogs can be fully counteracted by the simultaneous application of juvenile hormone agonists such as methoprene. This provides strong evidence for the compound's mechanism of action as an anti-JH agent .

Structure-Activity Relationship

Research has revealed important structure-activity relationships for this compound and related compounds:

  • Ester Group : The ethoxycarbonyl group is essential for anti-JH activity .
  • Alkyl Chain Length : Modifications of the alkyl side chain have shown that butyl and isobutyl groups are optimal for high activity .
  • Aromatic Substitution : Replacement of the pyridyl moiety with a phenyl group maintains comparable activity, suggesting that the 6-methyl-3-pyridyl moiety is not crucial for anti-JH effects .

This compound and its analogs appear to act through multiple mechanisms:

  • Direct Action on Corpora Allata : These compounds inhibit juvenile hormone synthesis by suppressing the transcription of JH biosynthetic enzymes in the corpora allata .
  • Partial JH Antagonism : Some analogs, such as ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), act as partial JH antagonists targeting larval epidermis .

Biological Effects

The administration of this compound and related compounds results in several observable biological effects:

  • Precocious Metamorphosis : Induces early pupation or formation of larval-pupal intermediates .
  • JH Esterase Activity : Treatment with these compounds induces hemolymph JH esterase activity in 4th-instar larvae, which is typically observed only in last-instar larvae preparing for pupation .
  • Dose-Dependent Effects : At low doses, the compounds induce precocious metamorphosis, while at higher doses, some analogs may exhibit JH-like activity .

Enantiomeric Differences

Some analogs of this compound, such as ethyl 4-(2-benzylhexyloxy)benzoate (KF-13), exhibit enantiomer-specific activities:

  • The (S)-enantiomer is more active than the (R)-enantiomer at low doses.
  • At high doses, the activity is reversed, with the (R)-enantiomer showing greater activity .

Properties

IUPAC Name

ethyl 4-hexoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-3-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17-4-2/h8-11H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLLUXUNYYZWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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